molecular formula C7H6F5NOS B1397805 4-(Pentafluorosulfur)benzamide CAS No. 1020113-65-8

4-(Pentafluorosulfur)benzamide

Cat. No.: B1397805
CAS No.: 1020113-65-8
M. Wt: 247.19 g/mol
InChI Key: MVRXMHQBQZQJMM-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfur)benzamide is a chemical compound with the molecular formula C7H6F5NOS and a molecular weight of 247.19 g/mol It is characterized by the presence of a pentafluorosulfur group attached to a benzamide moiety

Preparation Methods

One common method involves the reaction of pentafluorosulfur chloride with a benzamide derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Pentafluorosulfur)benzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Pentafluorosulfur)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pentafluorosulfur)benzamide involves its interaction with specific molecular targets. The pentafluorosulfur group can form strong bonds with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Pentafluorosulfur)benzamide can be compared with other fluorinated benzamides, such as:

  • 4-(Trifluoromethyl)benzamide
  • 4-(Difluoromethyl)benzamide
  • 4-(Fluoromethyl)benzamide

The uniqueness of this compound lies in the presence of the pentafluorosulfur group, which imparts distinct chemical properties and reactivity compared to its counterparts .

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F5NOS/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRXMHQBQZQJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Pentafluorosulfur)benzamide

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